Regioselective Reactivity: Orthogonal Functional Handles
The primary differentiator of 5-Amino-2-bromo-3-picoline (CAS 38186-83-3) is its specific substitution pattern, which provides orthogonal reactivity for sequential functionalization. In contrast, isomers like 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5) place the bromine and amino groups in different positions relative to the methyl group, leading to altered electronic and steric properties [1]. The 2-bromo substituent on the target compound is an excellent leaving group for palladium-catalyzed cross-couplings, while the 5-amino group can be independently acylated, alkylated, or diazotized without interfering with the halogen . This orthogonality is a class-level advantage of this specific regioisomer over others.
| Evidence Dimension | Regiochemical substitution pattern |
|---|---|
| Target Compound Data | 2-bromo, 3-methyl, 5-amino |
| Comparator Or Baseline | 2-Amino-5-bromo-3-methylpyridine (2-amino, 3-methyl, 5-bromo) |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Structural comparison based on CAS registry and IUPAC nomenclature |
Why This Matters
The specific regiochemistry is non-negotiable for synthesizing target molecules where the 5-amino group must be retained while the 2-position is derivatized, making simple isomer substitution impossible for complex synthetic routes.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737177, 5-Amino-2-bromo-3-methylpyridine. View Source
